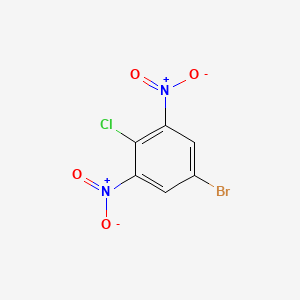

5-Bromo-2-chloro-1,3-dinitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQNTICVTKSXRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612332 | |

| Record name | 5-Bromo-2-chloro-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51796-82-8 | |

| Record name | 5-Bromo-2-chloro-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloro-1,3-dinitrobenzene

This technical guide provides a comprehensive overview of a plausible synthetic route to 5-Bromo-2-chloro-1,3-dinitrobenzene, a highly functionalized aromatic compound with potential applications in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth mechanistic insights and a detailed experimental protocol.

Introduction and Strategic Synthesis Design

This compound is a polysubstituted benzene ring featuring two strong electron-withdrawing nitro groups, and two halogen atoms, a bromine and a chlorine. The synthesis of such a molecule requires a strategic approach to navigate the directing effects of the various substituents and the overall deactivation of the aromatic ring towards electrophilic substitution.

The proposed synthetic strategy begins with a readily available starting material, 1-bromo-3,5-dinitrobenzene, and introduces a chlorine atom via electrophilic aromatic substitution. This approach is predicated on the directing effects of the substituents, which will be elaborated upon in the subsequent sections.

Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway

The core of this synthesis lies in the principles of electrophilic aromatic substitution (EAS).[1][2][3] The introduction of a chlorine atom onto the 1-bromo-3,5-dinitrobenzene ring is a challenging yet feasible transformation that hinges on the generation of a potent electrophile and an understanding of the regiochemical outcomes.

The Starting Material: 1-Bromo-3,5-dinitrobenzene

1-Bromo-3,5-dinitrobenzene is chosen as the starting material due to its commercial availability and the directing effects of its substituents. The two nitro groups are powerful deactivating groups and meta-directors, while the bromine atom is a deactivating ortho-, para-director.[4] The cumulative effect of these groups renders the aromatic ring significantly electron-deficient and thus, less reactive towards electrophiles.

Generation of the Electrophile: The Chloronium Ion

To achieve chlorination of a highly deactivated ring, a strong electrophile is necessary. This is typically accomplished by reacting chlorine with a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The Lewis acid polarizes the Cl-Cl bond, generating a highly electrophilic chloronium ion (Cl⁺) or a reactive complex that acts as the attacking species.

Regioselectivity: Directing Effects in a Polysubstituted Ring

The position of the incoming chlorine atom is dictated by the directing effects of the existing substituents on the 1-bromo-3,5-dinitrobenzene ring.

-

Nitro Groups (-NO₂): These are strong meta-directors. Relative to the nitro group at position 1, the meta positions are 3 and 5. Relative to the nitro group at position 3, the meta positions are 1 and 5.

-

Bromo Group (-Br): This is an ortho-, para-director. The positions ortho to the bromine at position 5 are 4 and 6. The para position is 2.

Considering the combined influence:

-

The nitro groups strongly direct incoming electrophiles to the positions meta to them.

-

The bromo group directs to the ortho and para positions.

The position C2 is para to the bromine atom and ortho to both nitro groups. The positions C4 and C6 are ortho to the bromine and meta to one of the nitro groups. The strong deactivating nature of the nitro groups will significantly disfavor substitution at any position. However, the para position to the bromine (C2) is the most favorable site for electrophilic attack as it is activated by the bromine (a weak activator in the context of directing effects) and is not sterically hindered. Therefore, the chlorination is expected to occur at the C2 position, leading to the desired product, this compound.

The overall reaction mechanism can be visualized as a two-step process: attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (the arenium ion), followed by deprotonation to restore aromaticity.[2][5]

Caption: Generalized workflow for the electrophilic chlorination of 1-Bromo-3,5-dinitrobenzene.

Experimental Protocol

This protocol is a proposed method and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| 1-Bromo-3,5-dinitrobenzene | C₆H₃BrN₂O₄ | 247.01 | Starting material |

| Anhydrous Ferric Chloride | FeCl₃ | 162.20 | Lewis acid catalyst |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, as reaction solvent |

| Chlorine Gas | Cl₂ | 70.90 | Gaseous, handle with extreme caution |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | For quenching and neutralization |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying the organic layer |

| Ethanol | C₂H₅OH | 46.07 | For recrystallization |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a gas inlet tube, dissolve 1-bromo-3,5-dinitrobenzene (e.g., 10.0 g, 0.0405 mol) in anhydrous dichloromethane (100 mL).

-

Catalyst Addition: To the stirred solution, carefully add anhydrous ferric chloride (e.g., 0.66 g, 0.0041 mol) in one portion.

-

Chlorination: Cool the mixture in an ice bath to 0-5 °C. Bubble chlorine gas through the solution at a slow, steady rate. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is expected to be slow due to the deactivated nature of the substrate.

-

Reaction Quenching: Once the reaction is complete, stop the chlorine flow and slowly pour the reaction mixture into a beaker containing ice-cold water (200 mL).

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product will likely be a solid. Recrystallize the crude product from ethanol to obtain pure this compound.

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Safety Considerations

-

Chlorine Gas: Chlorine is a highly toxic and corrosive gas. All manipulations involving chlorine must be performed in a well-maintained fume hood. A proper gas scrubbing system should be in place.

-

Anhydrous Reagents: Anhydrous ferric chloride and dichloromethane are moisture-sensitive. Handle them under an inert atmosphere if possible.

-

Acidic Conditions: The reaction mixture will be acidic. Handle with appropriate care to avoid skin and eye contact.

-

Personal Protective Equipment: Always wear safety goggles, a lab coat, and appropriate gloves when performing this experiment.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and substitution pattern of the aromatic ring.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitro groups.

-

Melting Point Analysis: A sharp melting point is indicative of high purity.

Conclusion

The synthesis of this compound via electrophilic chlorination of 1-bromo-3,5-dinitrobenzene is a viable, albeit challenging, process. A thorough understanding of electrophilic aromatic substitution principles, particularly the directing effects of substituents on a highly deactivated ring, is crucial for the successful execution of this synthesis. The provided protocol offers a detailed roadmap for researchers, emphasizing safety and proper analytical characterization of the final product.

References

-

Benchchem. An In-depth Technical Guide to the Reactivity of 1-Bromo-3-nitrobenzene in Electrophilic Substitution. 4

-

Benchchem. A Comparative Guide to the Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene: Traditional Routes vs. Modern Methodologies. 6

-

Chemistry Steps. Nitration of Benzene.

-

ECHEMI. What is the role of sulphuric acid in nitration of benzene?. 7

-

Chemistry LibreTexts. Nitration and Sulfonation of Benzene. 8

-

BYJU'S. Benzene Reactions – Sulfonation, Nitration and Halogenation. 9

-

Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. 10

-

Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. 1

-

MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. 2

-

MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. 5

-

Wikipedia. Electrophilic aromatic substitution. 3

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Aromatic Reactivity [www2.chemistry.msu.edu]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Aromatic Reactivity [www2.chemistry.msu.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. byjus.com [byjus.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chloro-1,3-dinitrobenzene

Introduction: Understanding a Highly Activated Aromatic System

5-Bromo-2-chloro-1,3-dinitrobenzene is a polysubstituted aromatic compound belonging to the class of halogenated nitroarenes. Its structure is characterized by a benzene ring functionalized with two potent electron-withdrawing nitro groups (–NO₂) and two halogen atoms, bromine and chlorine.[1] This specific arrangement of substituents renders the aromatic ring highly electron-deficient, a feature that dictates its chemical reactivity and physical properties.

This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the known and predicted physicochemical properties of this compound. While specific experimental data for this compound is sparse in publicly available literature, this document will leverage data from analogous structures and established chemical principles to provide a robust profile.[2] Crucially, we will detail authoritative, field-proven experimental protocols for the precise determination of its key properties, empowering researchers to generate the empirical data necessary for their work. The focus will be on the causality behind experimental choices, ensuring a deep understanding of not just how to characterize this molecule, but why each step is critical for data integrity.

Core Physicochemical Profile

The properties of this compound are dominated by the strong inductive and resonance effects of the two nitro groups. These groups significantly influence the molecule's polarity, intermolecular interactions, and reactivity. The following table summarizes key identifiers and computed physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source & Notes |

| IUPAC Name | This compound | [1] |

| CAS Number | 51796-82-8 | [1][3] |

| Molecular Formula | C₆H₂BrClN₂O₄ | [1] |

| Molecular Weight | 281.45 g/mol | [1] |

| Canonical SMILES | C1=C(C=C(C(=C1[O-])Cl)[O-])Br | [1] |

| Melting Point | Data not available | A protocol for determination is provided below. |

| Boiling Point | Data not available | Likely to decompose at high temperatures. |

| Solubility | Data not available | Expected to be soluble in polar organic solvents. |

| XLogP3 (Lipophilicity) | 3.7 | [1] (Computed) |

| Topological Polar Surface Area (TPSA) | 91.6 Ų | [1] (Computed) |

| Hydrogen Bond Donors | 0 | [1] (Computed) |

| Hydrogen Bond Acceptors | 4 (from nitro groups) | [1] (Computed) |

Chemical Structure and Reactivity Insights

The arrangement of substituents on the benzene ring is key to understanding the molecule's behavior.

Caption: 2D structure of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr).[4][5] Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the two nitro groups strongly withdraw electron density from the ring, making it electrophilic and susceptible to attack by nucleophiles.[6]

The reaction proceeds via a two-step addition-elimination mechanism.[7]

-

Addition Step: A nucleophile attacks the carbon atom bearing a leaving group (one of the halogens), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[8][9][10] The aromaticity of the ring is temporarily broken in this step.

-

Elimination Step: The leaving group departs, and the aromaticity of the ring is restored, yielding the final substituted product.[4]

The negative charge of the Meisenheimer complex is delocalized onto the oxygen atoms of the ortho and para nitro groups, which is a critical stabilizing interaction.[5][6]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

In this compound, both the chlorine and bromine atoms are potential leaving groups. The carbon attached to the chlorine (C2) is positioned between the two activating nitro groups, making it highly electrophilic and the likely site of initial nucleophilic attack.

Plausible Synthetic Pathway

Caption: A plausible workflow for the synthesis of the title compound.

Experimental Protocols for Physicochemical Characterization

As a Senior Application Scientist, I cannot overstate the importance of empirical data. Computed values provide excellent estimates, but for applications in regulated fields like drug development, experimentally determined properties are the gold standard. The following protocols are based on internationally recognized standards.

Protocol 1: Melting Point Determination by Capillary Method

This protocol is adapted from the United States Pharmacopeia (USP) <741> methodology, a benchmark for accuracy in pharmaceutical sciences.[14][15][16] The melting point provides a crucial indicator of a compound's purity; pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology Workflow:

Caption: Step-by-step workflow for melting point determination.

Detailed Step-by-Step Procedure:

-

Sample Preparation:

-

Causality: The sample must be completely dry, as residual solvent can act as an impurity, depressing the melting point.[17] It must also be a fine, homogenous powder to ensure efficient and uniform heat transfer within the capillary tube.

-

Action: Place a small amount of this compound in a vacuum desiccator over a suitable desiccant for at least 16 hours.[15] Gently crush the dried crystals into a fine powder using a mortar and pestle.

-

-

Capillary Tube Loading:

-

Causality: A tightly packed, appropriately sized column of sample is required for a distinct and observable phase transition. Too little sample makes observation difficult, while too much creates a thermal gradient within the sample, broadening the melting range.

-

Action: Press the open end of a sealed-bottom capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until a compact column of 2.5–3.5 mm is achieved.[14][15]

-

-

Instrument Operation and Measurement:

-

Causality: A slow heating rate near the melting point is paramount for accuracy. It ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium.[15] A rapid ramp will cause the thermometer reading to lag behind the true sample temperature, leading to an artificially high and broad melting range.

-

Action (for an unknown compound): a. Perform a rapid preliminary run by heating at ~10-20°C/minute to find an approximate melting point. b. Allow the apparatus to cool at least 20°C below this approximate value. c. Using a fresh sample , place the capillary in the apparatus.

-

Action (for precise measurement): a. Set the starting temperature to ~20°C below the expected or approximated melting point. b. Heat at a medium rate until the temperature is ~5°C below the expected melting point. c. Reduce the heating rate to 1-2°C per minute.[15] d. Record the temperature at the first sign of melting (T-onset) - when the column first shows evidence of liquid. e. Record the temperature when the last crystal dissolves (T-clear). f. The result is reported as the melting range: T-onset – T-clear.

-

Protocol 2: Octanol-Water Partition Coefficient (Log P) Determination

The n-octanol/water partition coefficient (Pₒₗ) is a critical parameter in drug development, indicating the lipophilicity of a compound. It governs absorption, distribution, metabolism, and excretion (ADME) properties. This protocol follows the OECD 107 Shake-Flask Method, a globally accepted standard.[18][19][20]

Objective: To measure the equilibrium concentration ratio of the compound in a two-phase n-octanol and water system.

Methodology Workflow:

Caption: Step-by-step workflow for Log P determination via the shake-flask method.

Detailed Step-by-Step Procedure:

-

Preparation of Materials:

-

Causality: The two solvent phases must be mutually saturated before the experiment. This prevents volume changes during partitioning that would alter the concentration and lead to inaccurate results. Analytical grade n-octanol and purified water are essential.

-

Action: Vigorously shake n-octanol with water for 24 hours and allow the layers to separate. Do the same for water with n-octanol. Prepare a stock solution of this compound in the phase in which it is more soluble (likely n-octanol) at a concentration not to exceed 0.01 mol/L.[19]

-

-

Partitioning Experiment:

-

Causality: Performing the experiment with different volume ratios of the two phases is a self-validating step. If the calculated Log P is independent of the phase ratio, it provides confidence that the results are robust and not an artifact of experimental conditions like emulsion formation.[20]

-

Action: In duplicate, prepare three sets of test vessels (e.g., centrifuge tubes with screw caps) with different octanol-to-water volume ratios (e.g., 2:1, 1:1, 1:2). Add the stock solution to achieve the desired starting concentration.

-

-

Equilibration:

-

Causality: The system must reach thermodynamic equilibrium for the partition coefficient to be a valid constant. The time required must be determined experimentally but is typically a few hours.

-

Action: Place the vessels in a mechanical shaker and agitate at a constant temperature (e.g., 25 ± 1°C) until equilibrium is reached.[21]

-

-

Phase Separation:

-

Causality: Complete separation of the two phases is critical. Micro-emulsions or cross-contamination of the phases during sampling is a major source of error. Centrifugation is the most reliable method for achieving sharp separation.[19][21]

-

Action: Centrifuge the vessels at a suitable speed and duration to break any emulsions and create a distinct interface between the octanol (upper) and aqueous (lower) layers.

-

-

Analysis and Calculation:

-

Causality: A sensitive and specific analytical method, such as HPLC-UV, is required to accurately quantify the analyte's concentration in each phase. The method must be validated for linearity, accuracy, and precision in both octanol-saturated water and water-saturated octanol matrices.

-

Action: a. Carefully withdraw an aliquot from the center of each phase, avoiding the interface. b. Determine the concentration of the compound in the n-octanol phase (Cₒ꜀ₜ) and the aqueous phase (Cᵥₐₜₑᵣ) using a pre-validated analytical method. c. Calculate the partition coefficient: Pₒₗ = Cₒ꜀ₜ / Cᵥₐₜₑᵣ. d. Calculate the final value: Log P = log₁₀(Pₒₗ). e. The final result should be the mean of the Log P values from all runs. The values should fall within a range of ± 0.3 log units for the test to be considered valid.[20]

-

Safety and Handling

Polynitroaromatic compounds require careful handling due to their potential reactivity and toxicity.[22][23]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[24]

-

Engineering Controls: Ensure adequate ventilation to minimize inhalation exposure.[25]

-

Handling: Avoid creating dust. This compound is a solid, and fine powders can be easily inhaled. Avoid contact with skin and eyes.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, or open flames.

-

Disposal: Dispose of waste and contaminated materials in accordance with all applicable federal, state, and local regulations. Overtly contaminated materials should be managed as hazardous waste.[25]

Conclusion

This compound is a highly activated aromatic compound whose physicochemical profile is dominated by its electron-deficient nature. While experimental data is limited, its computed properties and the well-understood principles of nucleophilic aromatic substitution provide a strong foundation for its application as a reactive intermediate in organic synthesis. The authoritative protocols detailed in this guide provide a clear pathway for researchers to experimentally determine its melting point and lipophilicity, two critical parameters for purity assessment and predicting biological behavior. Rigorous adherence to these validated methodologies will ensure the generation of high-quality, reliable data essential for advancing research and development objectives.

References

-

Wikipedia. (n.d.). Meisenheimer complex. Retrieved from [Link]

-

Grokipedia. (n.d.). Meisenheimer complex. Retrieved from [Link]

-

Scribd. (n.d.). Meisenheimer Complex. Retrieved from [Link]

-

Fiveable. (n.d.). Meisenheimer complex Definition. Retrieved from [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Chemistry LibreTexts. (2020). 17.1: Nucleophilic aromatic substitution. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

OECD iLibrary. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

-

Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

-

USP. (n.d.). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

-

HUBERLAB. (n.d.). Melting and boiling point Laboratory Guide. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

European Pharmacopoeia. (2013). 2.2.14. Melting point - capillary method. Retrieved from [Link]

-

MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A High-Throughput Method for Lipophilicity Measurement. Retrieved from [Link]

-

ResearchGate. (n.d.). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-chloronitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

PubMed. (n.d.). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Retrieved from [Link]

- Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

-

PubMed Central. (n.d.). Safe handling of hazardous drugs. Retrieved from [Link]

-

OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

-

ATSDR. (n.d.). 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene Tox Profile. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Material Safe Handling Guidance. Retrieved from [Link]

Sources

- 1. This compound | C6H2BrClN2O4 | CID 21320422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | 51796-82-8 [sigmaaldrich.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Meisenheimer complex - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. fiveable.me [fiveable.me]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 13. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]

- 14. thinksrs.com [thinksrs.com]

- 15. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]

- 16. huberlab.ch [huberlab.ch]

- 17. uspbpep.com [uspbpep.com]

- 18. oecd.org [oecd.org]

- 19. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 20. oecd.org [oecd.org]

- 21. biotecnologiebt.it [biotecnologiebt.it]

- 22. Reduction of polynitroaromatic compounds: the bacterial nitroreductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. atsdr.cdc.gov [atsdr.cdc.gov]

- 24. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]

Introduction: A Highly Activated Synthetic Building Block

An In-Depth Technical Guide to 5-Bromo-2-chloro-1,3-dinitrobenzene (CAS: 51796-82-8)

Abstract: This technical guide provides a comprehensive overview of this compound, a highly functionalized aromatic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. The document elucidates its physicochemical properties, proposes a detailed synthetic pathway, and explores its core reactivity, with a particular focus on the mechanism and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. Furthermore, this guide discusses its applications as a versatile chemical intermediate and outlines essential safety and handling protocols.

This compound is a poly-substituted aromatic compound characterized by the presence of two powerful electron-withdrawing nitro groups. These groups fundamentally dictate the molecule's chemical personality, rendering the aromatic ring exceptionally electron-deficient. This electronic characteristic deactivates the ring toward traditional electrophilic aromatic substitution but makes it a quintessential substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of two distinct halogen atoms—bromine and chlorine—at positions activated by the nitro groups introduces a critical element of regioselectivity, making it a valuable tool for the controlled synthesis of complex molecular architectures. This guide serves as a technical resource for scientists leveraging this potent intermediate in their research and development endeavors.

Physicochemical and Computed Properties

A summary of the key physical, chemical, and computed properties of this compound is presented below. While experimental data for some properties are limited, predictions based on its structure provide valuable insights.

| Property | Value | Reference(s) |

| CAS Number | 51796-82-8 | [1] |

| Molecular Formula | C₆H₂BrClN₂O₄ | [1] |

| Molecular Weight | 281.45 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Expected to be a crystalline solid | |

| Melting Point | 98 °C | [2] |

| Boiling Point | Data not available | [3] |

| Density (Predicted) | 1.992 ± 0.06 g/cm³ | [2] |

| Solubility | Expected to be soluble in common organic solvents (e.g., Chloroform, DMF, DMSO); insoluble in water | [4] |

| Computed XLogP3 | 3.7 | [1] |

| Topological Polar Surface Area | 91.6 Ų | [1] |

Proposed Synthesis Pathway

Reaction Principle: The synthesis hinges on the nitration of 1-bromo-4-chlorobenzene using a classic nitrating mixture of concentrated nitric and sulfuric acids. Halogens are ortho-, para-directing groups. Nitration will occur at positions ortho to the chloro and bromo substituents. The introduction of the first nitro group further deactivates the ring but will direct the second nitration to the remaining activated position, ultimately yielding the desired 1,3-dinitro substitution pattern.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol based on related procedures. It must be thoroughly evaluated and optimized under controlled laboratory conditions by qualified personnel.

-

Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 150 mL of concentrated sulfuric acid (H₂SO₄). Once cooled to near 0 °C, add 100 mL of concentrated nitric acid (HNO₃) dropwise, ensuring the temperature does not exceed 10 °C.

-

Reaction Setup: In a separate three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 100 g of 1-bromo-4-chlorobenzene in 200 mL of concentrated sulfuric acid. Cool this mixture to 5 °C in an ice bath.

-

Nitration: Slowly add the prepared cold nitrating mixture to the solution of 1-bromo-4-chlorobenzene over 2-3 hours. Maintain the reaction temperature between 5-10 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours to ensure complete dinitration.

-

Work-up and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice (~2 kg) with vigorous stirring. The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield the final product, this compound. Dry the purified crystals in a vacuum oven.

Spectroscopic Analysis (Predicted)

As experimental spectral data is not available in public repositories, the following section provides predicted data based on the compound's structure and established spectroscopic principles. This information is intended to guide researchers in the characterization of this molecule.

Predicted ¹H NMR Spectrum

The molecule has two aromatic protons which are chemically non-equivalent and are expected to appear as doublets due to coupling with each other.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.6 - 8.8 | Doublet (d) | 1H | H at C4 | Flanked by two electron-withdrawing groups (Br and NO₂), leading to significant deshielding. |

| ~ 8.9 - 9.1 | Doublet (d) | 1H | H at C6 | Positioned between two strongly deshielding nitro groups, expected to be the most downfield signal. |

Predicted ¹³C NMR Spectrum

The molecule has six unique carbon atoms, and thus six distinct signals are expected.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 115 - 125 | C-Br | Carbon attached to bromine, shifted downfield. |

| ~ 120 - 130 | C-H (C6) | Aromatic CH carbon. |

| ~ 125 - 135 | C-H (C4) | Aromatic CH carbon. |

| ~ 130 - 140 | C-Cl | Carbon attached to chlorine, significantly downfield. |

| ~ 145 - 155 (2 signals) | C-NO₂ | Carbons attached to nitro groups, strongly deshielded and furthest downfield. |

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 1550 - 1520 | Asymmetric NO₂ Stretch | Strong |

| 1350 - 1330 | Symmetric NO₂ Stretch | Strong |

| ~ 1100 | C-Cl Stretch | Medium |

| ~ 680 | C-Br Stretch | Medium |

Predicted Mass Spectrum Fragmentation

-

Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected around m/z 280, 282, and 284.

-

Isotopic Pattern: The presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will create a highly characteristic and complex isotopic pattern for the molecular ion and fragments containing these halogens, which is a key identifying feature.

-

Key Fragments: Expect loss of NO₂ (m/z -46), loss of halogens (Cl, Br), and other characteristic aromatic fragmentation patterns.

Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary significance of this compound lies in its high reactivity as an electrophile in SNAr reactions.

Mechanism Causality: The two nitro groups exert powerful inductive and resonance electron-withdrawing effects. This withdraws electron density from the aromatic ring, creating a significant partial positive charge (δ+) on the ring carbons, especially those ortho and para to the nitro groups (C2, C4, C6). This activation makes the ring highly susceptible to attack by nucleophiles.

Regioselectivity: The compound presents two potential leaving groups: chlorine at C2 and bromine at C5.

-

Electronic Activation: The chlorine atom at C2 is positioned ortho to one nitro group (at C1) and para to the other (at C3). This dual activation provides exceptional stabilization for the negative charge that develops in the intermediate.

-

Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. The reaction is favored at the carbon atom that is most electrophilic. The C-Cl bond is more polarized than the C-Br bond, making the carbon atom attached to chlorine a better site for nucleophilic attack. Therefore, nucleophilic substitution is strongly predicted to occur selectively at the C2 position, displacing the chloride ion.

Caption: The two-step Addition-Elimination mechanism of SNAr.

General Protocol for SNAr Reaction

-

Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1 equivalent of this compound in a suitable polar aprotic solvent (e.g., DMF, DMSO, or THF).

-

Nucleophile Addition: Add 1.0 to 1.2 equivalents of the desired nucleophile (e.g., an amine, alkoxide, or thiol). If the nucleophile is not anionic, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) may be required to facilitate the reaction.

-

Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C, depending on the nucleophile's reactivity. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture and pour it into water to precipitate the product or prepare it for extraction.

-

Purification: Isolate the product by filtration or extraction with an organic solvent. Purify the crude material using column chromatography or recrystallization.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate. Its utility stems from its ability to act as a scaffold, allowing for the sequential and regioselective introduction of different functional groups.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a starting material for molecules where a dinitro-halophenyl moiety is required. The chlorine can be substituted via an SNAr reaction, and the nitro groups can subsequently be reduced to amines, which can then be further functionalized (e.g., through acylation, diazotization). The bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Heck) to form C-C bonds.

-

Intermediate for Heterocyclic Synthesis: The reactive sites on the molecule can be used to build complex heterocyclic ring systems.

-

Specific Example: It is listed as a precursor for the synthesis of 4-Chloro-3,5-dinitrobenzonitrile, another specialized chemical intermediate.[4] This transformation likely involves the substitution of the bromine atom, showcasing the compound's versatile reactivity.

Safety and Handling

As a highly reactive and nitrated aromatic compound, this compound must be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. Handle in a well-ventilated area or a chemical fume hood.

-

Inhalation: Avoid inhaling dust. If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5]

-

Skin Contact: Avoid contact with skin. If contact occurs, immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[5]

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[5]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

-

Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Firefighters should wear self-contained breathing apparatus.[5]

-

Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials. Dispose of waste in accordance with local, state, and federal regulations.

References

-

Cas 1930-72-9, 4-CHLORO-3,5-DINITROBENZONITRILE | lookchem. Available at: [Link]

-

2-Chloro-1,3-dinitrobenzene | CAS#:606-21-3 | Chemsrc. (2025-08-24). Available at: [Link]

-

This compound | C6H2BrClN2O4 | CID 21320422 - PubChem. Available at: [Link]

-

Cas 40466-95-3, Phenol, 4-bromo-2,6-dinitro- | LookChem. Available at: [Link]

Sources

The Predominant Electrophilicity of 5-Bromo-2-chloro-1,3-dinitrobenzene: A Technical Guide to its Reactivity and Synthetic Utility

Abstract

5-Bromo-2-chloro-1,3-dinitrobenzene is a highly activated aromatic substrate primed for nucleophilic aromatic substitution (SNAr). This technical guide provides an in-depth analysis of the electronic factors governing its pronounced electrophilicity. We will dissect the synergistic effects of the nitro, chloro, and bromo substituents on the benzene ring, leading to a profound electron deficiency that dictates its reactivity profile. A central focus will be the regioselectivity of nucleophilic attack, explaining the preferential substitution of the chloro group over the bromo group. This is rationalized through an examination of the SNAr mechanism, where the initial nucleophilic addition constitutes the rate-determining step. This guide offers field-proven insights for researchers, scientists, and drug development professionals, complete with detailed mechanistic diagrams, a representative experimental protocol, and a comparative analysis of substituent effects to empower the strategic use of this versatile chemical intermediate in complex molecular synthesis.

Introduction: An Electron-Deficient Scaffold

This compound, with the chemical formula C₆H₂BrClN₂O₄[1], is a polysubstituted benzene derivative of significant interest in organic synthesis. Its utility stems from a highly electron-deficient aromatic ring, making it an excellent electrophile for reactions with a wide range of nucleophiles. The strategic placement of two powerful electron-withdrawing nitro groups, in conjunction with two halogen atoms, creates a unique reactivity landscape that can be exploited for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Understanding the fundamental principles that govern its electrophilicity is paramount to harnessing its synthetic potential.

Electronic Properties and the Genesis of Electrophilicity

The high reactivity of this compound in nucleophilic aromatic substitution is not coincidental; it is a direct consequence of the cumulative electronic effects of its substituents. Aromatic rings are typically electron-rich and undergo electrophilic substitution. For a nucleophile to attack, the ring must be rendered electron-poor.[2] This is achieved by the presence of strong electron-withdrawing groups.

-

The Dominance of Nitro Groups: The two nitro (-NO₂) groups at positions 1 and 3 are the primary activators. They exert powerful electron-withdrawing effects through both induction (due to the high electronegativity of nitrogen and oxygen) and, more importantly, resonance. The resonance effect delocalizes the negative charge of the intermediate formed during nucleophilic attack, providing substantial stabilization.[2][3]

-

Halogen Contributions: The chlorine and bromine atoms also contribute to the electron deficiency of the ring through their inductive effect, pulling electron density away from the ring carbons to which they are attached.

This synergistic combination of electron-withdrawing forces results in a highly polarized aromatic system, with the carbon atoms bearing the halogen leaving groups being particularly electrophilic and susceptible to nucleophilic attack.

Figure 1. Electronic effects on this compound.

Reactivity Profile: The SNAr Mechanism and Regioselectivity

The reaction of this compound with nucleophiles proceeds via the well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[3][4]

-

Addition Step (Rate-Determining): The nucleophile attacks one of the electrophilic carbon atoms bearing a leaving group (halogen). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] The aromaticity of the ring is temporarily lost in this step.

-

Elimination Step (Fast): The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

The Critical Question of Regioselectivity: Chloro vs. Bromo Substitution

A key feature of this substrate is the presence of two different halogen leaving groups, leading to the question of which site a nucleophile will preferentially attack. In the SNAr mechanism, the rate-determining step is typically the initial nucleophilic attack.[4] The stability of the C-X bond is less critical than in SN1 or SN2 reactions. The reactivity is primarily governed by the electrophilicity of the carbon atom being attacked.

-

Electronegativity Rules: Chlorine (Pauling electronegativity of 3.16) is more electronegative than bromine (2.96). Consequently, the C-Cl bond is more polarized than the C-Br bond. This makes the carbon atom at position 2 (attached to Cl) more electron-deficient and thus a more favorable site for nucleophilic attack than the carbon at position 5 (attached to Br).[4]

-

Activating Group Proximity: The chloro group at C2 is positioned ortho to the nitro group at C1 and para to the nitro group at C3. Both ortho and para positions allow for direct resonance stabilization of the negative charge in the Meisenheimer intermediate.[2] The bromo group at C5 is ortho to the nitro group at C3 but meta to the nitro group at C1. A meta-positioned nitro group offers no resonance stabilization, only inductive withdrawal.[2]

Therefore, both the enhanced inductive effect from chlorine and the superior resonance stabilization of the intermediate formed upon attack at C2 strongly favor the selective substitution of the chloro group over the bromo group.

Figure 2. SNAr mechanism for this compound.

Experimental Protocol: A Representative SNAr Reaction

The following protocol provides a detailed methodology for a representative SNAr reaction using this compound and a generic amine nucleophile. This protocol is designed to be a self-validating system, incorporating in-process checks and characterization steps.

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity |

| This compound | 51796-82-8 | 281.45 | 1.0 mmol |

| Amine Nucleophile (e.g., Piperidine) | 110-89-4 | 85.15 | 1.2 mmol |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 mmol |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 10 mL |

| Ethyl Acetate | 141-78-6 | 88.11 | 50 mL |

| Brine (Saturated NaCl solution) | N/A | N/A | 20 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~2 g |

Step-by-Step Methodology

-

Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol) and potassium carbonate (2.0 mmol).

-

Solvent and Reagent Addition: Add anhydrous DMF (10 mL) to the flask. Stir the suspension at room temperature for 5 minutes. Add the amine nucleophile (1.2 mmol) dropwise via syringe.

-

Reaction Execution: Heat the reaction mixture to 60 °C using an oil bath.

-

In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. Use a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (2 x 20 mL) to remove residual DMF and other water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Figure 3. Experimental workflow for SNAr reaction.

Applications in Drug Development and Beyond

The predictable reactivity and regioselectivity of this compound make it a valuable building block in synthetic chemistry. The ability to selectively introduce a nucleophile at the C2 position while retaining the bromo group at C5 opens up avenues for further functionalization. The remaining C-Br bond can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the sequential and controlled construction of highly decorated aromatic systems. This two-stage reactivity is highly desirable in the synthesis of pharmaceutical intermediates and complex organic materials where precise control over substituent placement is crucial.

Conclusion

The electrophilicity of this compound is a powerful tool for the modern synthetic chemist. Its reactivity is dominated by the strong activating effects of two nitro groups, which facilitate nucleophilic aromatic substitution. Crucially, the higher electronegativity of chlorine and the superior resonance stabilization of the resulting Meisenheimer intermediate dictate a highly regioselective substitution at the C2 position. This predictable reactivity allows for the strategic incorporation of diverse nucleophilic fragments, while preserving a bromine handle for subsequent transformations. By understanding the electronic principles detailed in this guide, researchers can confidently employ this substrate as a key intermediate in the synthesis of complex, high-value molecules.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21320422, this compound. Retrieved from [Link].

-

McMurry, J. (2022). Section 16.6: Nucleophilic Aromatic Substitution. In Organic Chemistry. Chemistry LibreTexts. Retrieved from [Link].

-

Clark, J. (2015). The Mechanism for Nucleophilic Aromatic Substitution. In Chemguide. Retrieved from [Link].

Sources

An In-depth Technical Guide to the Solubility of 5-Bromo-2-chloro-1,3-dinitrobenzene in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Complex Intermediate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful experimental design, from reaction engineering to formulation. 5-Bromo-2-chloro-1,3-dinitrobenzene is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis. Its utility, however, is intrinsically linked to its behavior in various solvent systems. This guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound in organic solvents. In the absence of extensive published quantitative data, this document serves as both a predictive framework and a practical manual for the experimental determination of its solubility, empowering researchers to make informed decisions in their work.

Physicochemical Profile of this compound

A molecule's structure is the primary determinant of its solubility characteristics. The structure of this compound, with its combination of halogens and nitro groups on a benzene ring, presents a unique set of properties that govern its interaction with solvents.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₂BrClN₂O₄ | [1] |

| Molecular Weight | 281.45 g/mol | [1] |

| XLogP3 | 3.7 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Topological Polar Surface Area | 91.6 Ų | [1] |

The high XLogP3 value indicates a significant degree of lipophilicity, suggesting that this compound is hydrophobic and will exhibit limited solubility in water. The presence of two nitro groups and a chlorine and bromine atom contributes to a significant dipole moment, rendering the molecule polar. However, the lack of hydrogen bond donors means it cannot engage in this specific type of interaction with protic solvents. The four hydrogen bond acceptors (the oxygen atoms of the nitro groups) can interact with hydrogen bond donating solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[2] This principle suggests that substances with similar polarities are more likely to be soluble in one another. For this compound, its solubility in a given organic solvent will be determined by the balance of intermolecular forces between the solute and solvent molecules.

The Role of Solvent Polarity

Organic solvents can be broadly categorized based on their polarity:

-

Polar Protic Solvents: These solvents, such as alcohols (methanol, ethanol) and carboxylic acids (acetic acid), can engage in hydrogen bonding. While this compound cannot donate hydrogen bonds, its nitro groups can act as hydrogen bond acceptors, suggesting a potential for moderate solubility in these solvents.

-

Polar Aprotic Solvents: Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) have significant dipole moments but do not have hydrogen atoms bonded to electronegative atoms. These solvents are expected to be effective at dissolving this compound due to favorable dipole-dipole interactions.

-

Nonpolar Solvents: Hydrocarbons such as hexane and toluene lack a significant dipole moment. The solubility of the polar this compound in these solvents is anticipated to be low, as the solute-solute and solvent-solvent interactions would be stronger than the solute-solvent interactions.

Predicted Solubility Profile

Based on the physicochemical properties and theoretical principles, a predicted solubility profile for this compound in various organic solvents can be proposed.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bond acceptance by nitro groups. |

| Polar Aprotic | Acetone, Ethyl Acetate | High | Strong dipole-dipole interactions. |

| Dimethylformamide (DMF) | Very High | Strong dipole-dipole interactions and favorable dispersion forces. | |

| Acetonitrile | Moderate to High | Significant dipole moment. | |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | Dipole-dipole and dispersion forces. |

| Aromatic | Toluene, Benzene | Low to Moderate | Primarily dispersion forces; mismatch in polarity. |

| Nonpolar | Hexane, Cyclohexane | Low | Mismatch in polarity; weak solute-solvent interactions. |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of readily available quantitative data, an experimental approach is necessary to determine the precise solubility of this compound. The gravimetric method is a reliable and straightforward technique for this purpose.[3][4][5][6][7]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Pipettes and syringes

-

Oven or vacuum oven

-

Pre-weighed glass vials for evaporation

Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Gravimetric solubility determination workflow.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure the solution is saturated.

-

-

Sampling:

-

Once equilibrated, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe. Avoid disturbing the undissolved solid.

-

Attach a 0.22 µm syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, labeled vial.

-

-

Gravimetric Analysis:

-

Record the total weight of the vial containing the filtered solution.

-

Place the vials in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Continue drying until a constant weight is achieved.

-

Record the final weight of the vial with the dried solute.

-

-

Calculation:

-

Mass of dissolved solute: (Final weight of vial + solute) - (Initial weight of empty vial)

-

Mass of solvent: (Initial weight of vial + solution) - (Final weight of vial + solute)

-

Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

-

Safety Considerations

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a thorough understanding of its physicochemical properties allows for a robust prediction of its behavior in various organic solvents. The molecule's polar nature, arising from the nitro and halogen substituents, suggests higher solubility in polar aprotic solvents. For precise quantitative data, the detailed gravimetric method outlined in this guide provides a reliable and accessible experimental protocol. By combining theoretical prediction with empirical determination, researchers can effectively harness the synthetic potential of this versatile compound.

References

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaguideline. (2021). Solubility Expressions and Mechanisms of Solute Solvent Interactions. Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-3.

-

Scribd. (n.d.). 4 - Solubility - Gravimetric Method. Retrieved from [Link]

Sources

- 1. This compound | C6H2BrClN2O4 | CID 21320422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. pharmajournal.net [pharmajournal.net]

- 6. scribd.com [scribd.com]

- 7. msesupplies.com [msesupplies.com]

safety and handling of 5-Bromo-2-chloro-1,3-dinitrobenzene

An In-depth Technical Guide to the Safe Handling and Application of 5-Bromo-2-chloro-1,3-dinitrobenzene

Introduction: A Critical Intermediate in Modern Synthesis

This compound is a highly functionalized aromatic compound of significant interest to researchers in synthetic organic chemistry, drug development, and materials science. Its structure, featuring two electron-withdrawing nitro groups and two different halogen atoms, renders it an exceptionally reactive substrate for nucleophilic aromatic substitution (SNAr). This reactivity profile makes it a valuable intermediate for the synthesis of complex, polysubstituted aromatic systems that are often the core scaffolds of pharmaceuticals, agrochemicals, and specialty dyes.[1]

The potent electron-withdrawing nature of the two nitro groups drastically reduces the electron density of the benzene ring. This electronic modification deactivates the ring towards traditional electrophilic substitution but powerfully activates it for attack by nucleophiles.[1] Understanding the principles that govern its reactivity and the stringent safety protocols required for its handling is paramount for any scientist intending to utilize this versatile, yet hazardous, chemical building block. This guide provides a comprehensive overview of its properties, reactivity, and the field-proven methodologies for its safe handling, emergency management, and disposal.

Compound Identification and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe and effective use in a laboratory setting. The data presented below has been compiled from authoritative chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 51796-82-8 | [2][3] |

| Molecular Formula | C₆H₂BrClN₂O₄ | [2] |

| Molecular Weight | 281.45 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature | Inferred from related dinitrobenzene compounds |

| Melting Point | Data not available in cited literature. | |

| Boiling Point | Data not available in cited literature. | |

| Solubility | Expected to be practically insoluble in water; soluble in organic solvents like ether and benzene. | Inferred from related dinitrobenzene compounds |

| XLogP3 | 3.7 | [2] |

| Topological Polar Surface Area | 91.6 Ų | [2] |

Reactivity Profile: A Deep Dive into Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound stems from its high reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. The causality behind this reactivity is rooted in the electronic structure of the molecule.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike the SN1 and SN2 reactions common in aliphatic chemistry, SNAr proceeds via a two-step addition-elimination mechanism. The presence of two powerful nitro groups is critical; they stabilize the negatively charged intermediate formed during the reaction.[1]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

-

Nucleophilic Attack (Addition): A nucleophile (Nu⁻) attacks the carbon atom bearing a leaving group (a halogen in this case). This step is typically the rate-determining (slow) step because it temporarily disrupts the aromaticity of the ring.

-

Formation of a Meisenheimer Complex: A resonance-stabilized, negatively charged intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized across the aromatic system and, crucially, onto the electron-withdrawing nitro groups, which provides significant stabilization.

-

Rearomatization (Elimination): The leaving group (halide ion) is expelled, restoring the aromaticity of the ring. This step is fast.

Regioselectivity: The Chloro vs. Bromo Leaving Group

A key consideration for researchers using this compound is predicting which halogen will be substituted. In SNAr reactions, the typical order of leaving group reactivity is F > Cl ≈ Br > I. This is the reverse of the trend seen in SN1 and SN2 reactions.

The reason for this inverted reactivity order lies in the rate-determining step. Since the initial nucleophilic attack is the slow step, the reaction is accelerated by factors that make the carbon atom being attacked more electrophilic. The high electronegativity of chlorine polarizes the C-Cl bond more effectively than the C-Br bond, making the carbon attached to the chlorine atom more electron-deficient and thus more susceptible to nucleophilic attack. Therefore, nucleophilic substitution is expected to occur preferentially at the chlorine-bearing carbon (C2 position) .

Hazard Identification and Toxicological Profile

This compound is a hazardous substance and must be handled with appropriate precautions. Its toxicological profile is characteristic of many halogenated nitroaromatic compounds.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation. |

Data extrapolated from GHS classifications of structurally similar compounds like 5-Bromo-2-chloronitrobenzene.[4]

Toxicological Summary:

-

Acute Effects: Ingestion can be harmful. Direct contact will cause irritation to the skin and eyes. Inhalation of the dust can lead to irritation of the respiratory tract.

Safety and Handling Protocols

Given its hazardous nature, a multi-layered approach to safety is required, integrating engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of this compound, especially the handling of the solid powder, must be conducted in a certified chemical fume hood to prevent inhalation of dust.

-

Ventilated Enclosures: For weighing operations, a ventilated balance enclosure or a dedicated area within the fume hood should be used to contain any airborne particles.

Administrative Controls: Establishing Safe Work Practices

-

Designated Area: A specific area of the laboratory should be designated for working with this compound. This area should be clearly marked with appropriate hazard signs.

-

Standard Operating Procedure (SOP): A detailed, lab-specific SOP must be written and approved before work begins. This SOP should cover all aspects of handling, from weighing and reaction setup to quenching and waste disposal.

-

Minimize Quantities: Always work with the smallest practical quantity of the material required for the experiment.

Personal Protective Equipment (PPE): Essential for Operator Safety

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical splash goggles are required at all times. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.

-

Skin and Body Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any defects before use and change them immediately if contamination is suspected.

-

Lab Coat: A long-sleeved laboratory coat is required.

-

Full Coverage: Long pants and closed-toe shoes are mandatory.

-

Caption: Hierarchy of safety controls for handling hazardous chemicals.

Experimental Protocol: A General Workflow for SNAr Reactions

The following is a generalized, self-validating protocol for conducting a nucleophilic aromatic substitution reaction. Researchers must adapt this protocol to their specific nucleophile and reaction conditions within their lab-specific SOP.

-

Preparation and Inerting:

-

Assemble the reaction glassware (e.g., round-bottom flask with a magnetic stir bar, condenser, and nitrogen inlet).

-

Dry the glassware thoroughly in an oven and allow it to cool under a stream of inert gas (e.g., nitrogen or argon). This is crucial as many nucleophiles are sensitive to moisture.

-

-

Reagent Addition (in a Fume Hood):

-

In the fume hood, weigh the required amount of this compound and add it to the reaction flask.

-

Add the appropriate anhydrous solvent (e.g., THF, DMF, Acetonitrile) via syringe.

-

Add the nucleophile to the stirred solution. If the nucleophile is a solid, it can be added along with the starting material. If it is a liquid, it should be added via syringe. If it is a gas, it can be bubbled through the solution.

-

-

Reaction Monitoring:

-

Heat the reaction to the desired temperature if necessary.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the starting material has been consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding it to an appropriate solution (e.g., water or a saturated ammonium chloride solution).

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography, recrystallization, or distillation.

-

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and being prepared is critical.

Spill Management

In the event of a spill, the following steps should be taken immediately:

-

Alert Personnel: Notify everyone in the immediate area and evacuate if necessary.

-

Contain the Spill: If the spill is a solid powder, avoid creating dust. If it is a solution, create a dike around the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.

-

Don Appropriate PPE: Before cleaning, ensure you are wearing the appropriate PPE, including a double layer of nitrile gloves, chemical splash goggles, and a lab coat. For large spills, respiratory protection may be necessary.

-

Clean-up:

-

For Solid Spills: Carefully sweep the solid material into a designated hazardous waste container. Avoid generating dust. The area can then be decontaminated by wiping with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

-

For Liquid Spills: Cover the spill with an inert absorbent material. Once the liquid is fully absorbed, scoop the material into a designated hazardous waste container.

-

-

Decontamination: Thoroughly decontaminate the spill area and any equipment used for cleanup. All contaminated materials (absorbents, wipes, gloves) must be disposed of as hazardous waste.

Caption: Logical workflow for managing a chemical spill.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including unreacted material, contaminated solvents, and cleanup debris, must be treated as hazardous waste.

-

Waste Classification: This compound falls under the category of halogenated organic waste.

-

Containerization: Use a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical.

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., Toxic, Irritant).

-

Segregation: Do not mix this waste stream with incompatible materials. It should be stored in a designated satellite accumulation area with secondary containment.

-

Disposal: Arrange for pickup and disposal by a certified hazardous waste management company in accordance with all local, state, and federal regulations.

Conclusion

This compound is a potent and useful reagent for the synthesis of advanced chemical structures. Its reactivity, driven by the principles of nucleophilic aromatic substitution, allows for the strategic introduction of a wide range of functionalities onto an aromatic core. However, this high reactivity is coupled with significant hazards. By adhering to the principles of causality in chemical safety—understanding the why behind each protocol—and by implementing a robust system of engineering controls, administrative procedures, and personal protective equipment, researchers can safely harness the synthetic potential of this valuable compound.

References

- Andrievsky, A., & Gorelik, M. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

- Shevelev, S. A., Dutov, M. D., Vatsadze, I. A., Serushkina, O. V., Rusanov, A. L., & Andrievskii, A. M. (1995). Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution.

- Halawa, A. H. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 9-17.

-

PubChem. (n.d.). 5-Bromo-2-chloronitrobenzene. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

- MDPI. (2021). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Molecules, 26(16), 4983.

- Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

- ResearchGate. (2021).

- Institute of Science, Nagpur. (n.d.).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles from 5-Bromo-2-chloro-1,3-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract